molecular formula C28H42O2 B8724655 4,4'-Bis(octyloxy)-1,1'-biphenyl CAS No. 21470-43-9

4,4'-Bis(octyloxy)-1,1'-biphenyl

Cat. No.: B8724655
CAS No.: 21470-43-9
M. Wt: 410.6 g/mol
InChI Key: JLYWHCZNZZHMSZ-UHFFFAOYSA-N
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Description

4,4'-Bis(octyloxy)-1,1'-biphenyl is a symmetrically substituted biphenyl derivative featuring octyloxy (-O-C₈H₁₇) groups at the 4 and 4' positions of the biphenyl core. This compound is characterized by its extended alkyl chains, which enhance solubility in organic solvents and influence its thermal stability and mesomorphic behavior.

Properties

CAS No.

21470-43-9

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

1-octoxy-4-(4-octoxyphenyl)benzene

InChI

InChI=1S/C28H42O2/c1-3-5-7-9-11-13-23-29-27-19-15-25(16-20-27)26-17-21-28(22-18-26)30-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

JLYWHCZNZZHMSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Biphenyl Derivatives with Alkoxy/Aryl Substituents

Compound Name Substituents Melting Point (°C) Key Applications/Properties Reference
4,4'-Bis(octyloxy)-1,1'-biphenyl -O-C₈H₁₇ Not reported Solubility enhancer, OLEDs? -
3,3',4,4'-Tetrakis(octyloxy)benzophenone Four -O-C₈H₁₇ groups Not reported Liquid crystal precursor
4,4'-Bis(methoxymethyl)-1,1'-biphenyl -CH₂-OCH₃ 49–50 Organic synthesis intermediate
4,4′-Bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl -C≡C-pyrrolidinyl Not reported Twisted biphenyl conformation
  • Alkyl vs. Aryl Substituents : The octyloxy chains in this compound contrast with rigid aryl groups in compounds like 4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi), which is used in OLEDs due to its conjugated structure for efficient light emission . The octyloxy groups likely reduce crystallinity compared to DPVBi, favoring solution-processable materials.
  • Thermal Behavior : Methoxymethyl-substituted biphenyls (e.g., ) exhibit lower melting points (~50°C) compared to halogenated derivatives (e.g., bromomethyl analogs in ), suggesting that longer alkyl chains (octyloxy) further depress melting points.

Structural Conformations and Crystallography

  • Planar vs. Twisted Biphenyl Cores : In 4,4′-bis[3-(pyrrolidin-1-yl)propynyl]-1,1′-biphenyl, the biphenyl core is coplanar due to crystallographic inversion symmetry. In contrast, its 2-methylpyrrolidinyl analogue adopts a twisted conformation (dihedral angle: 28.76°) . The octyloxy groups in this compound may induce similar twisting, affecting packing efficiency and optoelectronic properties.

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